5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

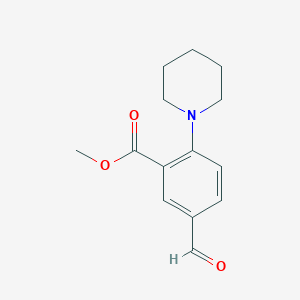

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include this compound, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular weight of this compound is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including this compound, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Antibacterial Applications

Research has highlighted the synthesis and antibacterial activity of various derivatives of 1,6-naphthyridine compounds, demonstrating their potential as antibacterial agents. For instance, studies on pyridonecarboxylic acids and fluoronaphthyridines have developed compounds with significant in vitro and in vivo antibacterial activities. These studies explore the structure-antibacterial activity relationships, leading to the identification of promising candidates for therapeutic agents (Bouzard et al., 1992; Hirose et al., 1982).

Synthesis and Spectroscopic Properties

The synthesis of novel polyfunctionally substituted naphthyridines has been explored, with studies reporting on the synthesis and spectroscopic properties of these compounds. This includes the preparation of derivatives from pyridinedicarboxylic acid derivatives, contributing to the understanding of their potential pharmacological activity (Perillo et al., 2009).

Structure-Activity Relationships

Several studies have focused on the synthesis, structure-activity relationships, and antibacterial evaluation of naphthyridine derivatives. These efforts aim to enhance the antibacterial efficacy and understand the impact of various substituents on the activity of these compounds. Through meticulous synthesis and evaluation, researchers have identified key structural features that contribute to the antibacterial potency of these molecules (Matsumoto et al., 1984).

Novel Synthesis Approaches

Innovative synthesis methods for naphthyridine derivatives have been reported, offering efficient pathways to produce these compounds. For example, the use of magnesium chloride in the synthesis process represents a novel and efficient approach to obtaining naphthyridine products, highlighting the scope and limitations of these methodologies (Chua et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

The mode of action of 1,6-naphthyridines is generally attributed to their ability to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that this compound could have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, this compound can disrupt their normal function, leading to the inhibition of cell proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which prevents the unwinding of DNA necessary for replication and transcription. This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression . Additionally, this compound can inhibit the activity of certain kinases, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] } | |

CAS No. |

1354555-25-1 |

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |

InChI Key |

LHEFMWJEBKLQGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.